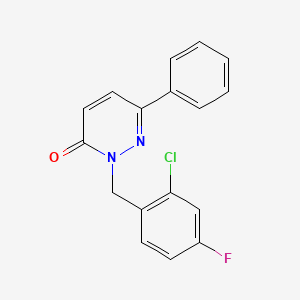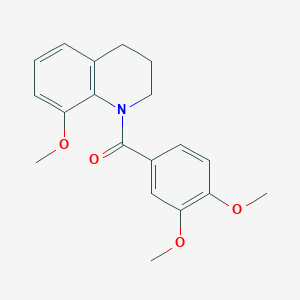
N-(3,4-difluorophenyl)-N'-(4-methylphenyl)urea
Vue d'ensemble
Description
N-(3,4-difluorophenyl)-N'-(4-methylphenyl)urea, commonly known as Diflumuron, is an insecticide that belongs to the class of benzoylphenylureas. It is widely used in agriculture and forestry to control pests such as termites, cockroaches, and ants. Diflumuron is also used in veterinary medicine to control fleas and ticks in pets.
Mécanisme D'action
Diflumuron works by inhibiting the synthesis of chitin, which is an essential component of the exoskeleton of insects. Chitin is synthesized in the epidermal cells of insects and is deposited in the form of microfibrils. Diflumuron inhibits the enzyme chitin synthase, which is responsible for the polymerization of N-acetylglucosamine into chitin. This leads to the disruption of the synthesis of chitin, which results in the death of the insects.
Biochemical and Physiological Effects:
Diflumuron has been shown to have low toxicity to mammals, birds, and fish. It is rapidly metabolized in the liver and excreted in the urine. However, Diflumuron can be toxic to some non-target organisms, such as bees and earthworms. It is important to use Diflumuron carefully to avoid harming non-target organisms.
Avantages Et Limitations Des Expériences En Laboratoire
Diflumuron is a potent insecticide that is effective against a wide range of pests. It has low toxicity to mammals, birds, and fish, making it safe to use in the environment. However, Diflumuron can be toxic to some non-target organisms, such as bees and earthworms. It is important to use Diflumuron carefully to avoid harming non-target organisms. Diflumuron is also relatively expensive compared to other insecticides, which can limit its use in some applications.
Orientations Futures
There are several future directions for the research and development of Diflumuron. One area of research is to develop formulations of Diflumuron that are more effective against specific pests. Another area of research is to study the environmental impact of Diflumuron and its effect on non-target organisms. Additionally, there is a need to develop alternative insecticides that are less toxic to non-target organisms and have a lower environmental impact than Diflumuron.
Conclusion:
In conclusion, Diflumuron is a potent insecticide that is widely used in agriculture, forestry, and veterinary medicine. It works by inhibiting the synthesis of chitin, which is an essential component of the exoskeleton of insects. Diflumuron has low toxicity to mammals, birds, and fish, making it safe to use in the environment. However, it can be toxic to some non-target organisms, such as bees and earthworms. Future research should focus on developing formulations of Diflumuron that are more effective against specific pests and studying its environmental impact.
Applications De Recherche Scientifique
Diflumuron has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of pests, including termites, cockroaches, and ants. Diflumuron acts by inhibiting the synthesis of chitin, which is an essential component of the exoskeleton of insects. This leads to the death of the insects due to the inability to molt.
Propriétés
IUPAC Name |
1-(3,4-difluorophenyl)-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O/c1-9-2-4-10(5-3-9)17-14(19)18-11-6-7-12(15)13(16)8-11/h2-8H,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBBLRDKFDPNCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-sec-butyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4688693.png)
![2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4688701.png)
![N-(2-(2-methoxyphenyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4688729.png)
![diethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4688731.png)
![2-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B4688739.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4688745.png)
![3-(4-chlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B4688750.png)
![N-(2,6-diethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4688760.png)

![4-[(3,4-dichlorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4688776.png)
![methyl 3-({[(2-ethylphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4688778.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B4688811.png)